3,4,5-Trimethyl-3,4-dihydropyrrol-2-one

Oxidation state Structural differentiation Reactivity profile

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one (CAS 111862-11-4) is a heterocyclic lactam belonging to the dihydropyrrol-2-one class, featuring a partially saturated five-membered ring with methyl substituents at the 3, 4, and 5 positions. This compound serves as a versatile synthetic scaffold for generating polysubstituted dihydropyrrol-2-one derivatives, which have been explored as mineralocorticoid receptor (MR) antagonists and quorum sensing inhibitors.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 111862-11-4
Cat. No. B047195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethyl-3,4-dihydropyrrol-2-one
CAS111862-11-4
Synonyms2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI)
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N=C1C)C
InChIInChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3
InChIKeyLFPKRQPACWFFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethyl-3,4-dihydropyrrol-2-one (CAS 111862-11-4): Procurement-Grade Overview and Chemical Identity


3,4,5-Trimethyl-3,4-dihydropyrrol-2-one (CAS 111862-11-4) is a heterocyclic lactam belonging to the dihydropyrrol-2-one class, featuring a partially saturated five-membered ring with methyl substituents at the 3, 4, and 5 positions . This compound serves as a versatile synthetic scaffold for generating polysubstituted dihydropyrrol-2-one derivatives, which have been explored as mineralocorticoid receptor (MR) antagonists and quorum sensing inhibitors [1][2].

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one Procurement: Why Generic Substitution Is Not Feasible


Generic substitution among dihydropyrrol-2-one analogs is not feasible due to critical structural variations that govern both synthetic utility and biological performance. Substitution patterns—including the number, position, and nature of ring substituents—directly control oxidation state, steric accessibility, and lipophilicity . The presence of three methyl groups at positions 3, 4, and 5 on 3,4,5-trimethyl-3,4-dihydropyrrol-2-one produces a distinct combination of steric hindrance and electron density that cannot be replicated by analogs such as the fully aromatic 3,4,5-trimethyl-2H-pyrrol-2-one (CAS 89267-97-0), which possesses a different oxidation state, or mono-/di-substituted dihydropyrrol-2-ones, which exhibit different reactivity profiles in multi-component reactions [1].

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one: Quantitative Evidence for Differentiated Scientific Selection


Oxidation State Distinction: Partially Saturated Dihydropyrrol-2-one vs. Fully Aromatic 2H-Pyrrol-2-one

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one (CAS 111862-11-4) is a partially saturated dihydropyrrol-2-one with molecular formula C7H11NO, distinguishing it from the fully aromatic analog 3,4,5-trimethyl-2H-pyrrol-2-one (CAS 89267-97-0; formula C7H9NO). This oxidation state difference results in a molecular weight difference of approximately 2.02 g/mol (125.17 vs. 123.15 g/mol) .

Oxidation state Structural differentiation Reactivity profile

Dihydropyrrol-2-one Scaffold Utility: MR Antagonist Potency and Selectivity

The dihydropyrrol-2-one scaffold serves as a core pharmacophore for potent and selective mineralocorticoid receptor (MR) antagonists. A representative derivative (compound 11i) demonstrated MR binding IC50 = 43 nM, with >200-fold selectivity over androgen receptor (AR) and progesterone receptor (PR), and 100-fold selectivity over glucocorticoid receptor (GR) [1].

Mineralocorticoid receptor Antagonist Selectivity

Synthetic Versatility: Dihydropyrrol-2-one as a Core Scaffold in Multi-Component Reactions

The dihydropyrrol-2-one scaffold, including 3,4,5-trimethyl-substituted variants, is efficiently synthesized via one-pot four-component domino reactions of amines, dialkyl acetylenedicarboxylates, and formaldehyde. Reported protocols using sucrose, maltose, Al2(SO4)3·18H2O, or ZrCl4 catalysts achieve good to high yields under ambient conditions without requiring column chromatography [1].

Multi-component reaction One-pot synthesis Polysubstituted heterocycles

Stereochemical Differentiation: Potential for Enantiomeric Control in 3,4-Disubstituted Dihydropyrrol-2-ones

The 3,4-dihydropyrrol-2-one ring system possesses stereogenic centers at C3 and C4 when asymmetrically substituted. For 3,4,5-trimethyl-3,4-dihydropyrrol-2-one, the trans-diastereomer (CAS 89636-83-9) is documented as a distinct chemical entity, enabling procurement of stereochemically defined material for structure-activity relationship (SAR) studies where enantiomeric or diastereomeric purity influences biological outcomes .

Chirality Stereoselective synthesis Enantiomeric purity

Lipophilicity Modulation: Trimethyl Substitution Enhances logP Relative to Unsubstituted Dihydropyrrol-2-one

The three methyl groups on 3,4,5-trimethyl-3,4-dihydropyrrol-2-one significantly increase lipophilicity compared to unsubstituted or mono-substituted dihydropyrrol-2-one analogs. This substitution pattern is expected to alter membrane permeability, metabolic stability, and protein binding characteristics .

Lipophilicity Membrane permeability Physicochemical properties

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one: Best Research and Industrial Application Scenarios Based on Evidence


Cardiovascular Drug Discovery: Mineralocorticoid Receptor Antagonist Lead Optimization

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one serves as a core scaffold for developing selective mineralocorticoid receptor (MR) antagonists. Evidence from class-level data demonstrates that dihydropyrrol-2-one derivatives achieve potent MR binding (IC50 = 43 nM) with >200-fold selectivity over androgen and progesterone receptors [1]. Procurement of this scaffold supports lead optimization programs targeting hypertension, heart failure, and diabetic nephropathy where non-steroidal MR antagonists with reduced off-target endocrine effects are desired.

Antimicrobial Resistance Research: Quorum Sensing Inhibitor Scaffold Development

The dihydropyrrol-2-one scaffold is a validated starting point for designing quorum sensing inhibitors targeting the LasR system of Pseudomonas aeruginosa. Recent studies demonstrate that cationic dihydropyrrol-2-one derivatives achieve >70% LasR inhibition at 16 µM while maintaining low hemolytic toxicity [2]. Additionally, halogenated dihydropyrrol-2-ones reduce biofilm formation by 31-34% and inhibit pyocyanin production [3]. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one provides the core heterocycle for further derivatization in anti-virulence drug discovery programs.

Medicinal Chemistry Library Synthesis: Multi-Component Reaction Building Block

The dihydropyrrol-2-one scaffold is efficiently accessed via one-pot four-component domino reactions using amines, dialkyl acetylenedicarboxylates, and formaldehyde [4]. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can serve as either a direct synthetic target or a reference standard for developing polysubstituted dihydropyrrol-2-one libraries. This application scenario is particularly relevant for high-throughput synthesis laboratories and medicinal chemistry CROs seeking to generate diverse heterocyclic compound collections for screening.

Peptidomimetic Design: Pyrrolinone-Based β-Strand Mimics

Pyrrolinone-based compounds, including dihydropyrrol-2-one derivatives, function as amino acid surrogates in peptidomimetic design [5]. The 3,4,5-trimethyl substitution pattern provides a rigid, lipophilic scaffold that can mimic β-strand conformations in biologically active peptides. Procurement of 3,4,5-trimethyl-3,4-dihydropyrrol-2-one supports research programs developing protease inhibitors, receptor antagonists, and protein-protein interaction disruptors where peptide replacement with stable heterocyclic scaffolds is required.

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